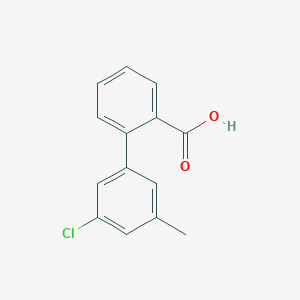
4-(3-Chloro-5-fluorophenyl)benzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Chloro-5-fluorophenyl)benzoic acid, also known as 3-chloro-5-fluorobenzoic acid, is a synthetic organic compound with a molecular formula of C7H4ClFO2. It is a white solid with a melting point of 126-127 °C and a boiling point of 250 °C. This compound is a versatile platform for the synthesis of various derivatives, such as pharmaceuticals, agrochemicals, and other organic compounds. It has been used in various scientific research applications, including as a reagent for the synthesis of various compounds, as a catalyst for organic reactions, and as a ligand for coordination complexes.
作用機序
The mechanism of action of 4-(3-Chloro-5-fluorophenyl)benzoic acid is not well understood. However, it is believed that the compound acts as an electron acceptor, which allows it to interact with other molecules and catalyze reactions. In addition, this compound is believed to be an acid catalyst, which means that it can increase the rate of certain reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Chloro-5-fluorophenyl)benzoic acid are not well understood. However, it is believed that this compound can act as an electron acceptor and may be able to affect the activity of certain enzymes. In addition, this compound has been shown to be a weak inhibitor of cyclooxygenase-2 (COX-2), which is an enzyme involved in inflammation and pain.
実験室実験の利点と制限
The main advantage of using 4-(3-Chloro-5-fluorophenyl)benzoic acid in laboratory experiments is its versatility. This compound can be used as a reagent for the synthesis of various compounds, as a catalyst for organic reactions, and as a ligand for coordination complexes. In addition, this compound is relatively easy to synthesize and is relatively stable. However, this compound is also toxic and can be irritating to the skin and eyes. Therefore, it should be handled with care.
将来の方向性
The future directions for the use of 4-(3-Chloro-5-fluorophenyl)benzoic acid in scientific research are numerous. This compound could be used to synthesize various pharmaceuticals, agrochemicals, and other organic compounds. In addition, this compound could be used as a catalyst for various organic reactions, as a ligand for coordination complexes, and as a starting material for the synthesis of various heterocyclic compounds. Furthermore, this compound could be used to synthesize various polymers and to investigate its biochemical and physiological effects. Finally, this compound could be used to investigate its potential as an inhibitor of cyclooxygenase-2 (COX-2) and other enzymes.
合成法
The most common method for synthesizing 4-(3-Chloro-5-fluorophenyl)benzoic acid is the reaction of chloroacetic acid and 4-(3-Chloro-5-fluorophenyl)benzoic acid, 95%luoroaniline. This reaction is carried out in the presence of a base, such as sodium hydroxide, and results in the formation of the desired product. Other methods for synthesizing this compound include the reaction of 4-(3-Chloro-5-fluorophenyl)benzoic acid, 95%luoroaniline and 2-chlorobenzoic acid, as well as the reaction of 4-(3-Chloro-5-fluorophenyl)benzoic acid, 95%luorobenzaldehyde and 2-chlorobenzoic acid.
科学的研究の応用
4-(3-Chloro-5-fluorophenyl)benzoic acid has been used in various scientific research applications, such as the synthesis of organic compounds, as a catalyst for organic reactions, and as a ligand for coordination complexes. It has also been used as a reagent for the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and other organic compounds. In addition, this compound has been used in the synthesis of various polymers and as a starting material for the synthesis of various heterocyclic compounds.
特性
IUPAC Name |
4-(3-chloro-5-fluorophenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO2/c14-11-5-10(6-12(15)7-11)8-1-3-9(4-2-8)13(16)17/h1-7H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHUJCCQIRBXTFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)Cl)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40683311 |
Source


|
| Record name | 3'-Chloro-5'-fluoro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40683311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261976-95-7 |
Source


|
| Record name | 3'-Chloro-5'-fluoro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40683311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














